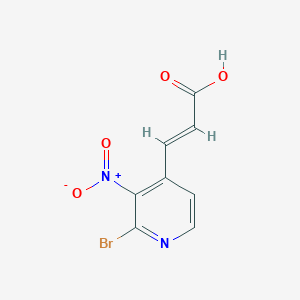

2-溴-3-硝基吡啶-4-丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the treatment of acrylic acids with bromine to afford brominated derivatives. For instance, cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives were synthesized by treating the corresponding acrylic acid with bromine in refluxing carbon tetrachloride, resulting in a quantitative yield of the brominated isomers . Similarly, the synthesis of acrylonitrile derivatives was achieved by treating the amide with phosphoryl chloride, leading to isomerization and bromination reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-3-nitropyridine-4-acrylic acid by substituting the furan ring with a pyridine ring.

Molecular Structure Analysis

The molecular structure of the compounds studied in the papers includes furan rings with nitro and bromo substituents. The steric configurations of these molecules are significant, as they affect the reactivity and the outcome of the synthesis. For example, the isomerization of cis to trans configurations was observed when treating with phosphoryl chloride . Although the exact molecular structure of 2-Bromo-3-nitropyridine-4-acrylic acid is not discussed, the principles of steric configuration and isomerization are likely to be relevant.

Chemical Reactions Analysis

The chemical reactions described in the papers include bromination, esterification, amide formation, and isomerization. The bromination of acrylonitrile derivatives was performed at different temperatures to yield mono- or dibromo compounds, indicating that reaction conditions can significantly influence the type of brominated products formed . The conversion of acrylamide to a more stable brominated derivative for gas chromatography analysis was also reported, suggesting that bromination can enhance the detectability of certain compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-3-nitropyridine-4-acrylic acid are not directly reported in the papers, the properties of similar brominated and nitro-substituted compounds can be inferred. The papers suggest that bromination can affect the polarity, boiling point, and reactivity of the compounds. For example, the synthesis of esters from the acid chlorides of brominated acrylic acids indicates that these compounds can participate in further chemical reactions to alter their physical properties . The stability of brominated derivatives under different analytical conditions also highlights the importance of understanding the physical properties for chemical analysis .

科学研究应用

合成和聚合应用

一项研究讨论了合成和评估一种新的极性 TIPNO 型硝氧化物用于“活性”自由基聚合,重点介绍了吡啶硝氧化物在丙烯酸酯聚合中的效率及其在合成不同嵌段共聚物中的作用 (Marx & Hémery, 2009)。这项研究表明,类似化合物在通过受控聚合工艺创建复杂聚合物结构中具有潜在用途。

分子印迹聚合物 (MIP)

另一项研究涉及使用不同的功能单体合成氨基酸衍生物的 MIP,展示了用乙烯基吡啶合成的聚合物的高结合亲和力,这表明吡啶衍生物在为特定分子创建选择性结合位点中的重要性 (Scorrano 等,2011)。

抗菌应用

关于 3-(5-硝基-2-噻吩基) 丙烯酸衍生物合成的研究探讨了它们的抗菌活性,提供了对结构修饰及其对生物活性影响的见解 (Kimura 等,1962)。这项研究强调了硝基和溴代取代在丙烯酸中对开发新的抗菌剂中的相关性。

材料科学和提高采收率

关于新型基于丙烯酰胺的共聚物以提高采收率的研究展示了丙烯酸衍生物在创建具有优异增稠性能、剪切稳定性和耐盐性的材料中的应用 (Gou 等,2015)。这突出了溴硝基吡啶丙烯酸衍生物在材料科学应用中的潜力,特别是在需要具有特定物理性质的材料的领域。

AIE 活性聚合物纳米粒子

关于带有四苯基乙烯侧基的聚(丙烯酸酯)的一项研究展示了 AIE 活性聚合物纳米粒子的合成,用于有效检测硝基化合物,展示了吡啶衍生物在开发荧光传感器中的效用 (Zhou 等,2014)。

安全和危害

2-Bromo-3-nitropyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

属性

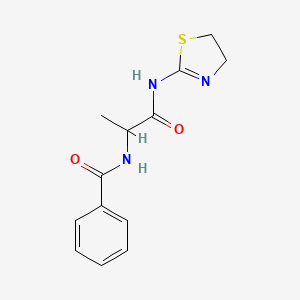

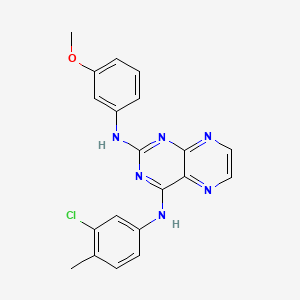

IUPAC Name |

(E)-3-(2-bromo-3-nitropyridin-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O4/c9-8-7(11(14)15)5(3-4-10-8)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDYALGZAHVUDK-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=CC(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C(=C1/C=C/C(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-nitropyridine-4-acrylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)